molecular formula C16H17N3S B14246900 Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N'-methyl- CAS No. 507245-65-0

Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N'-methyl-

Cat. No.: B14246900
CAS No.: 507245-65-0
M. Wt: 283.4 g/mol
InChI Key: VMKDTHHSOXEEAM-UHFFFAOYSA-N
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Description

Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- is a compound that belongs to the class of thioureas Thioureas are organic compounds containing a thiocarbonyl group attached to two amine groups This specific compound features a 9-ethyl-9H-carbazol-3-yl group and a methyl group attached to the nitrogen atoms of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- typically involves the reaction of 9-ethyl-9H-carbazole-3-amine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl-.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(2-furoyl): Similar structure but with a furoyl group instead of a methyl group.

    Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(2-pyridyl): Contains a pyridyl group instead of a methyl group.

Uniqueness

Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- is unique due to its specific combination of the 9-ethyl-9H-carbazol-3-yl group and the methyl group

Properties

CAS No.

507245-65-0

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

1-(9-ethylcarbazol-3-yl)-3-methylthiourea

InChI

InChI=1S/C16H17N3S/c1-3-19-14-7-5-4-6-12(14)13-10-11(8-9-15(13)19)18-16(20)17-2/h4-10H,3H2,1-2H3,(H2,17,18,20)

InChI Key

VMKDTHHSOXEEAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=S)NC)C3=CC=CC=C31

Origin of Product

United States

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